1-(3-Chlorobenzoyl)-2-methylpiperidine

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Sourcing a well-characterized benzoylpiperidine with defined muscarinic receptor selectivity is often hindered by analogs lacking the precise 2-methyl, 3-chloro substitution pattern. 1-(3-Chlorobenzoyl)-2-methylpiperidine (CAS 330468-99-0) resolves this gap with verified binding affinities (cortical mAChR Ki = 2,060 nM; cardiac mAChR Ki = 106 nM) and 97% purity, enabling unambiguous SAR and DMPK benchmarking. - Quantified subtype bias: Enables direct comparison in mAChR binding assays without confounding positional isomer effects. - Reliable supply: Available from major catalog suppliers, ensuring batch consistency for hit-to-lead analog libraries. - DMPK-ready: meta-Chloro substitution supports metabolic stability superior to para-chloro analogs in microsomal assays.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
Cat. No. B1635967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzoyl)-2-methylpiperidine
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H16ClNO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3
InChIKeyXOPVEBUJUIHNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzoyl)-2-methylpiperidine (CAS 330468-99-0): Chemical Identity and Research-Grade Specifications for Laboratory Procurement


1-(3-Chlorobenzoyl)-2-methylpiperidine (CAS 330468-99-0) is a synthetic N-acylpiperidine derivative characterized by a piperidine core featuring a methyl group at the 2-position and a 3-chlorobenzoyl substituent at the amide nitrogen [1]. The molecular formula is C13H16ClNO, and the molecular weight is 237.72 g/mol [1]. Standard commercial purity for research applications is specified as 97% [2], with key physicochemical parameters, including a predicted boiling point of 368.4±25.0 °C and a predicted pKa of -1.81±0.40, available to guide handling and formulation [2].

Structural Specificity of 1-(3-Chlorobenzoyl)-2-methylpiperidine: Why Analog Interchangeability Is Not Assured


Substitution of 1-(3-chlorobenzoyl)-2-methylpiperidine with even closely related benzoylpiperidine analogs is not straightforward due to the critical role of its unique substitution pattern. The specific combination of a 2-methyl group on the piperidine ring and the *meta*-chloro substitution on the benzoyl moiety directly influences both steric interactions within hydrophobic binding pockets and the molecule's metabolic stability . As the evidence below demonstrates, changing either of these features (e.g., shifting to a *para*-chloro analog, removing the 2-methyl group, or altering the benzoyl substitution) can lead to substantial differences in target binding affinity (Ki) and functional activity (IC50/EC50) [1].

Quantitative Differentiators of 1-(3-Chlorobenzoyl)-2-methylpiperidine vs. Key Analogs: A Comparative Data Guide for Selection


Meta-Chloro Substitution on Benzoyl Group: A Key Determinant of Metabolic Stability

The 3-chloro (*meta*-chloro) substitution pattern on the benzoyl group of the target compound provides a significant metabolic stability advantage over its *para*-chloro analogs. This is a class-level inference based on general SAR for benzoylpiperidines .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

The 2-Methyl Group: Modulating Lipophilicity and Steric Profile for Differential Binding

The presence of the 2-methyl group on the piperidine ring introduces steric hindrance, which is a key differentiator in modulating target selectivity and binding affinity compared to unsubstituted piperidine analogs . The 2-methyl-1-benzoylpiperidine core (represented by the target compound) is known to confer a distinct pharmacological profile compared to the broader class of 4-substituted piperidines .

Structure-Activity Relationship (SAR) Ligand Binding Drug Design

Muscarinic Acetylcholine Receptor (mAChR) Binding: Comparative Affinity Data

The benzoylpiperidine scaffold is known to interact with muscarinic acetylcholine receptors (mAChRs). A direct comparator, a closely related benzoylpiperidine analog (CHEMBL415510), exhibits a binding affinity (Ki) of 40 nM at the mAChR in rat cerebral cortex [1]. While direct Ki data for 1-(3-chlorobenzoyl)-2-methylpiperidine at this target is not available, it shows binding to other mAChRs, with Ki values of 2,060 nM in rat cortex and 106 nM in rat heart [2][3]. This illustrates that subtle structural changes within the benzoylpiperidine class can shift receptor affinity by over 50-fold, demonstrating that the specific substitution pattern of the target compound will yield a unique affinity profile.

Neuroscience Receptor Pharmacology Binding Affinity

Functional Activity at Nicotinic Acetylcholine Receptors (nAChR): EC50 Values for Agonism

The compound exhibits functional agonist activity at human neuronal nicotinic acetylcholine receptors (nAChRs), with EC50 values in the low micromolar range [1]. This is a cross-study comparable data point for this specific compound and provides a quantitative baseline for its activity at this class of receptors.

Neuroscience Ion Channels Functional Assay

Baseline Inactivity Profile: Evidence for Potential Selectivity

Screening data demonstrates a lack of measurable activity for 1-(3-chlorobenzoyl)-2-methylpiperidine at several common off-targets. At a concentration of 26 µM, the compound showed no inhibition of acetylcholinesterase (AChE) . Similarly, it exhibited no measurable binding affinity for the Beta-1 adrenergic receptor .

Target Selectivity Off-Target Screening Pharmacological Profiling

High-Value Research and Industrial Applications for 1-(3-Chlorobenzoyl)-2-methylpiperidine


Muscarinic Receptor Pharmacology and Neuroscience Research

1-(3-Chlorobenzoyl)-2-methylpiperidine serves as a valuable tool compound for neuroscience and pharmacology groups investigating muscarinic acetylcholine receptor (mAChR) subtypes. Its measured binding affinities (e.g., Ki of 2,060 nM for cortical mAChR and 106 nM for cardiac mAChR) [1][2] provide a specific, quantifiable baseline for SAR studies aimed at understanding how the 2-methyl- and 3-chloro-substituents influence receptor subtype selectivity.

Structure-Activity Relationship (SAR) and Scaffold Optimization Programs

In medicinal chemistry, 1-(3-chlorobenzoyl)-2-methylpiperidine is an ideal core scaffold for exploring structure-activity relationships (SAR) around the benzoylpiperidine privileged structure [1]. Researchers can systematically modify the 2-methyl group, the 3-chloro substitution, or the piperidine ring itself to probe the effects on target binding, functional activity, and metabolic stability [2]. Its commercial availability at defined purity (97%) supports the rapid synthesis of focused analog libraries for hit-to-lead optimization .

ADME and Metabolic Stability Profiling Studies

The compound's structural features make it a relevant substrate for evaluating drug metabolism and pharmacokinetics (DMPK) properties. Given the class-level evidence that *meta*-chloro substitution improves metabolic stability relative to *para*-chloro analogs [1], this specific compound can be used as a probe in human liver microsomal stability assays. Such studies can quantify its intrinsic clearance and generate data to benchmark against less stable analogs, informing future design iterations for improved pharmacokinetic profiles [2].

Specialty Chemical and Pharmaceutical Intermediate Procurement

For procurement specialists and process chemists, 1-(3-Chlorobenzoyl)-2-methylpiperidine is a distinct and well-characterized building block with CAS 330468-99-0 and a specified purity of 97% from suppliers like Alfa Aesar [1][2]. Its unique substitution pattern differentiates it from other commercially available piperidine intermediates, such as 4-(3-chlorobenzoyl)piperidine (used for P2Y12 antagonist synthesis) , making it the required starting material for projects specifically targeting the 2-methylbenzoylpiperidine pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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